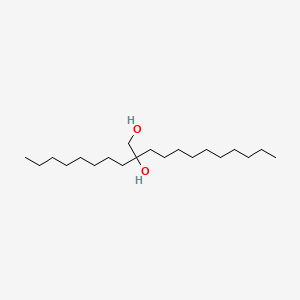
2-Octyldodecane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldodecane-1,2-diol is a chemical compound with the molecular formula C20H42O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its branched structure, which contributes to its unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Octyldodecane-1,2-diol can be synthesized through the hydroxylation of alkenes. One common method involves the use of osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting intermediate with sodium bisulfite (NaHSO3). The reaction typically occurs under mild conditions and yields the desired diol with high selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The hydroxylation reaction can be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Octyldodecane-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction of the diol can lead to the formation of alkanes or alcohols, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, esters
Scientific Research Applications
2-Octyldodecane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Octyldodecane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the diol can form hydrogen bonds with other molecules, influencing their stability and reactivity. This property is particularly useful in applications such as drug delivery, where the diol can enhance the solubility and bioavailability of active pharmaceutical ingredients .
Comparison with Similar Compounds
Similar Compounds
2-Octyl-1-dodecanol: Similar in structure but contains only one hydroxyl group.
1,2-Dodecanediol: A diol with a similar carbon chain length but different branching.
2-Octyl-1,2-decanediol: Another diol with a similar structure but different carbon chain length.
Uniqueness
2-Octyldodecane-1,2-diol is unique due to its branched structure and the presence of two hydroxyl groups. This combination of features gives it distinct chemical properties, such as higher solubility in organic solvents and enhanced reactivity in certain chemical reactions .
Properties
CAS No. |
64310-10-7 |
|---|---|
Molecular Formula |
C20H42O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-octyldodecane-1,2-diol |
InChI |
InChI=1S/C20H42O2/c1-3-5-7-9-11-12-14-16-18-20(22,19-21)17-15-13-10-8-6-4-2/h21-22H,3-19H2,1-2H3 |
InChI Key |
SWBISRNSTYVHNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



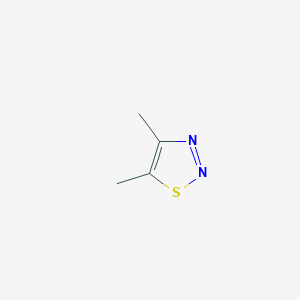
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
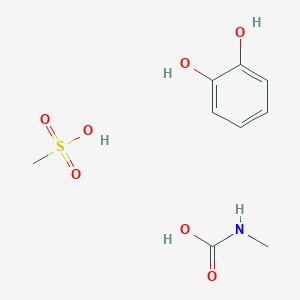
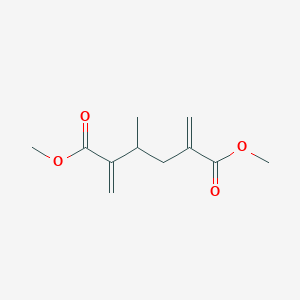
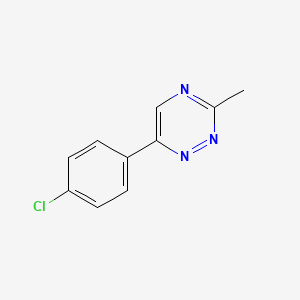
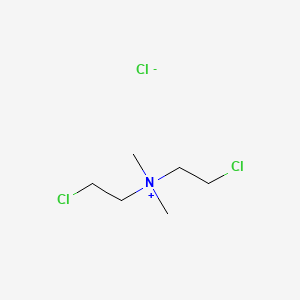
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)
![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
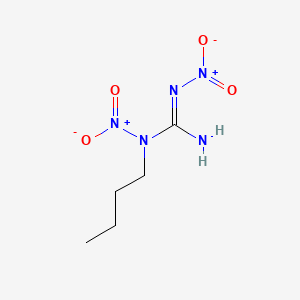
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
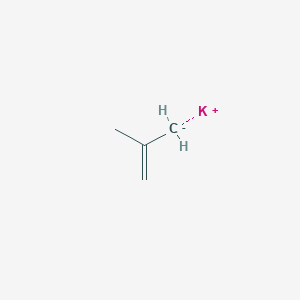
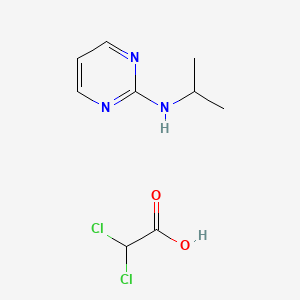
![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
